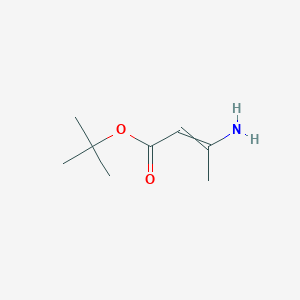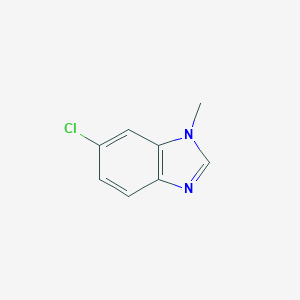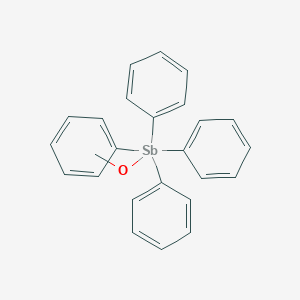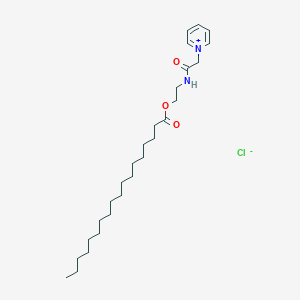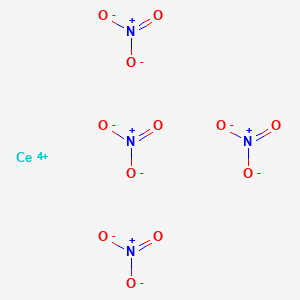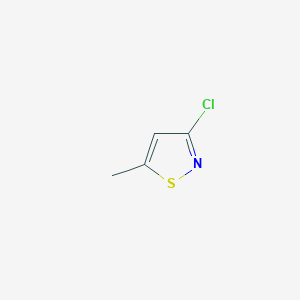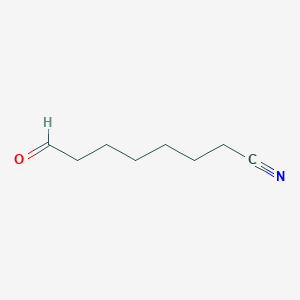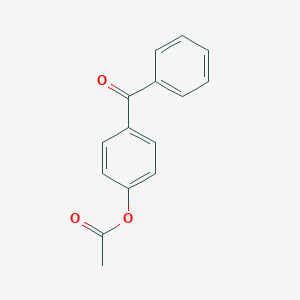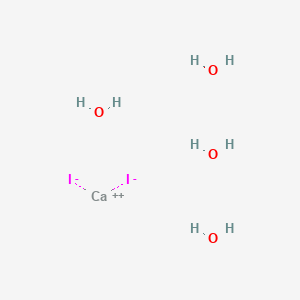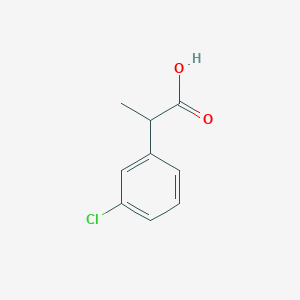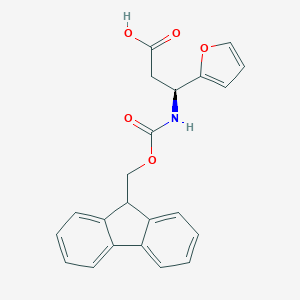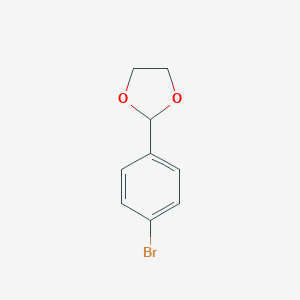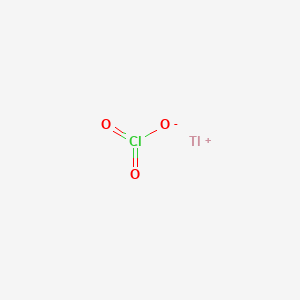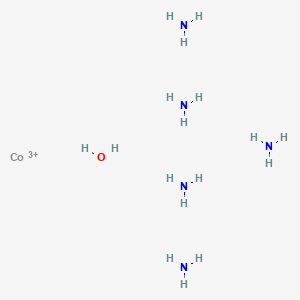
Pentaammineaquocobalt(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaammineaquocobalt(III), also known as [Co(NH3)5(H2O)]3+, is a coordination complex of cobalt(III) ion. It is a water-soluble compound that has been extensively studied for its potential applications in various fields of science, including biochemistry, medicine, and materials science. In
Aplicaciones Científicas De Investigación
Pentaammineaquocobalt(III) has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been used as a model compound to study the behavior of metal ions in biological systems. It has also been used as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
In medicine, pentaammineaquocobalt(III) has been explored for its potential use as an anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cells by disrupting the DNA replication process. It has also been investigated for its potential use as a contrast agent for magnetic resonance imaging (MRI).
In materials science, pentaammineaquocobalt(III) has been used as a precursor for the synthesis of various cobalt-containing materials, including cobalt oxide nanoparticles and cobalt-based catalysts.
Mecanismo De Acción
The mechanism of action of pentaammineaquocobalt(III) is complex and depends on the specific application. In biochemistry, the compound can interact with various biomolecules, including proteins and nucleic acids, through coordination bonds. In medicine, the compound can induce apoptosis in cancer cells by disrupting the DNA replication process. In materials science, the compound can act as a precursor for the synthesis of various cobalt-containing materials.
Efectos Bioquímicos Y Fisiológicos
Pentaammineaquocobalt(III) has been shown to have various biochemical and physiological effects. In biochemistry, it can interact with various biomolecules, including proteins and nucleic acids, through coordination bonds. In medicine, the compound can induce apoptosis in cancer cells by disrupting the DNA replication process. In materials science, the compound can act as a precursor for the synthesis of various cobalt-containing materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using pentaammineaquocobalt(III) in lab experiments is its water solubility, which makes it easy to handle and manipulate. Another advantage is its stability, which allows for long-term storage. However, one limitation of using the compound is its toxicity, which can pose a risk to researchers if not handled properly.
Direcciones Futuras
There are several future directions for the study of pentaammineaquocobalt(III). In biochemistry, further studies are needed to understand the specific interactions between the compound and various biomolecules. In medicine, more research is needed to explore the potential use of the compound as an anticancer agent and contrast agent for MRI. In materials science, further studies are needed to optimize the synthesis of cobalt-containing materials using pentaammineaquocobalt(III) as a precursor.
Métodos De Síntesis
Pentaammineaquocobalt(III) can be synthesized by the reaction between cobalt(II) chloride and ammonia in the presence of oxygen. The reaction results in the formation of a deep blue solution, which can be further purified by recrystallization. The purity of the compound can be determined by various analytical techniques, including UV-Vis spectroscopy, elemental analysis, and X-ray crystallography.
Propiedades
Número CAS |
14403-82-8 |
|---|---|
Nombre del producto |
Pentaammineaquocobalt(III) |
Fórmula molecular |
CoH17N5O+3 |
Peso molecular |
162.1 g/mol |
Nombre IUPAC |
azane;cobalt(3+);hydrate |
InChI |
InChI=1S/Co.5H3N.H2O/h;5*1H3;1H2/q+3;;;;;; |
Clave InChI |
QZMZAQYRDIAPGX-UHFFFAOYSA-N |
SMILES |
N.N.N.N.N.O.[Co+3] |
SMILES canónico |
N.N.N.N.N.O.[Co+3] |
Otros números CAS |
14403-82-8 |
Sinónimos |
PAACoTFB pentaammineaquocobalt(III) pentaammineaquocobalt(III) tetrafluoroborate pentaammineaquocobalt(III) tribromide pentaammineaquocobalt(III) trichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



